molecular formula C14H14ClN3 B8006855 1-(3-methylphenyl)-1{H}-benzimidazol-5-amine

1-(3-methylphenyl)-1{H}-benzimidazol-5-amine

Cat. No.: B8006855
M. Wt: 259.73 g/mol
InChI Key: PDEVBWUNEPKMSV-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1{H}-benzimidazol-5-amine is an organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where the imidazole ring is attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1{H}-benzimidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzene-1,2-diamine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, leading to the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1{H}-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

1-(3-Methylphenyl)-1{H}-benzimidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1{H}-benzimidazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylphenyl)-1{H}-benzimidazol-5-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

1-(3-methylphenyl)benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEVBWUNEPKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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